BenchChemオンラインストアへようこそ!

Psoralidin

osteoporosis bone formation phytoestrogen

Psoralidin (CAS 18642-23-4) is a prenylated coumestan with a C-2 isopentenyl group that fundamentally distinguishes it from non-prenylated analogs like coumestrol. This structural feature enhances membrane affinity and PK partitioning, yielding significantly higher osteoprotective activity in OVX rat models and superior antiprotozoal efficacy against I. multifiliis (complete theront killing at ≥0.8 mg/L). It also exhibits selective cytotoxicity against androgen-independent prostate cancer cells (PC-3, DU-145) while sparing normal prostate epithelium. For bone metabolism, aquaculture antiparasitic, or prostate cancer programs where maximal target engagement is required, psoralidin is the evidence-backed choice over class-level substitutes.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
CAS No. 18642-23-4
Cat. No. B1678305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsoralidin
CAS18642-23-4
Synonyms3,9-Dihydroxy-2-prenylcoumestan
psoralidin
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C
InChIInChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3
InChIKeyYABIJLLNNFURIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Psoralidin (CAS 18642-23-4) Procurement Guide: Chemical Identity and Baseline Characterization for Research Selection


Psoralidin (CAS 18642-23-4) is a naturally occurring prenylated coumestan derivative isolated from the seeds of Psoralea corylifolia L. . Chemically defined as 3,9-dihydroxy-2-prenylcoumestan (molecular formula C20H16O5, molecular weight 336.34 g/mol), it belongs to the coumestan class of polycyclic aromatic compounds characterized by a benzoxole fused to a chromen-2-one moiety [1]. Psoralidin is distinct from structurally related coumestans by the presence of an isopentenyl (prenyl) group at the C-2 position of the coumestan scaffold [2]. This compound demonstrates solubility in DMSO (67 mg/mL) and ethanol (1 mg/mL) with poor aqueous solubility, and requires storage at -20°C under inert atmosphere protected from light .

Why Generic Coumestan or Furanocoumarin Substitution Cannot Replace Psoralidin in Targeted Research Applications


Generic substitution of psoralidin with structurally similar coumestans (e.g., coumestrol) or furanocoumarins (e.g., psoralen, isopsoralen) is scientifically indefensible due to the functional consequences of the C-2 prenyl group [1]. The isopentenyl substitution on the coumestan scaffold enhances membrane affinity, alters pharmacokinetic partitioning, and modifies target engagement profiles relative to non-prenylated analogs [2]. Consequently, compounds sharing the core coumestan or furanocoumarin backbone exhibit divergent efficacy in osteoprotection, antiprotozoal activity, and skin permeation behavior, rendering experimental outcomes non-transferable across this chemical series without explicit validation [3]. Procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Psoralidin (CAS 18642-23-4) Quantitative Differentiation Evidence: Comparative Performance Data Against Closest Analogs


Superior Osteoprotective Activity of Psoralidin Versus Coumestrol in Ovariectomized Rat Model

Psoralidin demonstrates significantly higher osteoprotective activity than its closest structural analog coumestrol in both in vitro and in vivo models. In ovariectomized (OVX) rats, both compounds suppressed bone loss, but psoralidin showed higher activity than coumestrol across all measured indices including total bone mineral content (t-BMC), total bone mineral density (t-BMD), mineral apposition rate, and bone biomechanical properties [1]. The enhanced activity is mechanistically attributed to the presence of the isopentenyl group at the C-2 position of psoralidin, which is absent in coumestrol, and consequent activation of the PI3K/Akt axis with downstream GSK3β/β-catenin and Nrf-2/HO-1 signaling [2]. In vitro, psoralidin showed stronger effects than coumestrol at enhancing osteoblast proliferation/differentiation and inhibiting osteoclast differentiation and bone resorption [3].

osteoporosis bone formation phytoestrogen PI3K/Akt signaling

Enhanced Antiprotozoal Efficacy of Psoralidin Versus Isopsoralen Against Ichthyophthirius multifiliis

In a direct comparative evaluation of antiprotozoal compounds isolated from Psoralea corylifolia, psoralidin demonstrated markedly superior efficacy against Ichthyophthirius multifiliis (ich) compared to isopsoralen [1]. Psoralidin achieved complete killing of all theronts (the infective stage of I. multifiliis) at concentrations of 0.8 mg/L or higher during 4-hour exposure, and terminated reproduction of I. multifiliis after 6-hour exposure of protomonts to 0.9 mg/L and encysted tomonts to 1.2 mg/L [2]. The study explicitly states that in vitro antiprotozoal efficacy of psoralidin is much better than that of isopsoralen [3]. In vivo trials further demonstrated that 5-hour exposure of infected fish to 2.5 mg/L psoralidin significantly reduced the number of theronts released from tomonts [4].

antiparasitic aquaculture Ichthyophthirius multifiliis antiprotozoal

Reduced Percutaneous Absorption of Psoralidin Versus 8-MOP, Isopsoralen, and Bakuchiol in Skin Permeation Studies

In a comparative study of five compounds derived from Psoralea corylifolia for photochemotherapy against psoriasis-like lesions, psoralidin exhibited significantly lower skin deposition than comparator compounds at equimolar doses [1]. Pig ear skin deposition of psoralidin was 0.14 nmol/mg, which was substantially lower than 8-methoxypsoralen (8-MOP, 0.47 nmol/mg), isopsoralen (0.58 nmol/mg), bakuchiol (0.50 nmol/mg), and psoralen (0.25 nmol/mg) [2]. Notably, psoralidin and bakuchiol were absorbed into the skin without further penetration across the skin, whereas other compounds demonstrated transdermal permeation [3]. The reduced permeability correlates with computational predictions based on hydrogen bond number, total polarity surface, and stratum corneum lipid docking parameters [4].

skin permeation psoriasis photochemotherapy percutaneous absorption

Selective Cytotoxicity of Psoralidin Against Cancer Cells with Sparing of Normal Prostate Epithelial Cells

Psoralidin demonstrates selective cytotoxicity toward cancer cells while sparing normal prostate epithelial cells, a differentiation attribute established through direct comparative assessment in androgen-independent prostate cancer (AIPC) models [1]. In PC-3 and DU-145 AIPC cell lines, psoralidin inhibited PI3K-mediated Akt phosphorylation and transcriptionally repressed NF-κB and its target genes (Bcl-2, Survivin, Bcl-xL), resulting in inhibition of cell viability and induction of apoptosis [2]. Critically, the study explicitly reports that psoralidin selectively targets cancer cells without causing any toxicity to normal prostate epithelial cells [3]. In vivo xenograft assays in nude mice substantiated these findings, showing psoralidin inhibits prostate tumor growth [4].

anticancer prostate cancer Akt signaling selective cytotoxicity

Documented Hepatotoxicity Risk of Psoralidin in Long-Term Murine Toxicity Studies

Long-term toxicity studies in Kunming mice have documented psoralidin-induced hepatotoxicity, characterized by specific metabolic and histopathological alterations [1]. Following psoralidin treatment, elevated ALT and AST levels were observed, accompanied by hepatic steatosis and lipid droplet aggregation [2]. Mechanistic investigation revealed that psoralidin affected biosynthesis of unsaturated fatty acids, fatty acid metabolism, arachidonic acid metabolism, phospholipid metabolism, and oxidative phosphorylation [3]. Specifically, psoralidin induced upregulation of Acot4 and Plin5, causing increased triglycerides and free fatty acids, while simultaneously catalyzing conversion of phosphatidylcholine into lysophosphatidylcholine by enhancing Pla2g6 and Pla2g12b levels [4]. Additionally, psoralidin caused ROS upregulation and mitochondrial damage, leading to decreased fatty acid oxidation [5].

hepatotoxicity toxicity lipid metabolism safety assessment

Psoralidin (CAS 18642-23-4) Recommended Application Scenarios Based on Validated Evidence


Osteoporosis and Bone Metabolism Research Requiring Superior Phytoestrogen Efficacy

Based on direct head-to-head evidence demonstrating psoralidin's significantly higher osteoprotective activity than coumestrol in both in vitro osteoblast/osteoclast assays and in vivo OVX rat models, psoralidin is the preferred compound for bone metabolism studies where maximal efficacy is required [1]. Researchers investigating PI3K/Akt-mediated bone formation pathways or developing phytoestrogen-based interventions for postmenopausal osteoporosis should prioritize psoralidin over non-prenylated coumestans due to its enhanced activity profile traceable to the C-2 isopentenyl group [2].

Aquaculture Antiparasitic Lead Optimization Targeting Ichthyophthirius multifiliis

Given the direct comparative evidence showing psoralidin's substantially superior antiprotozoal efficacy against I. multifiliis relative to isopsoralen, with complete theront killing at ≥0.8 mg/L and reproduction termination at 0.9-1.2 mg/L, psoralidin is indicated for lead optimization programs developing alternatives to banned agents like malachite green for ich control in aquaculture [1]. In vivo validation at 2.5 mg/L further supports its candidacy for preclinical development in veterinary antiparasitic applications [2].

Prostate Cancer Targeted Therapy Research with PI3K/Akt/NF-κB Pathway Focus

Based on evidence of selective cytotoxicity against androgen-independent prostate cancer cells (PC-3, DU-145) with sparing of normal prostate epithelial cells, psoralidin is indicated for prostate cancer drug discovery programs targeting PI3K/Akt and NF-κB signaling pathways [1]. Researchers developing targeted therapies for advanced or metastatic prostate cancer with Akt pathway dysregulation should consider psoralidin as a lead scaffold due to its demonstrated ability to overcome Akt-mediated chemoresistance and its favorable selectivity profile [2].

Not Recommended: Topical Dermatological Formulation Development Requiring High Skin Permeation

Based on direct comparative data showing psoralidin's skin deposition (0.14 nmol/mg) is 3.4-fold lower than 8-MOP and 4.1-fold lower than isopsoralen, with no transdermal penetration, psoralidin is NOT the optimal choice for topical psoriasis or dermatological formulation development where high percutaneous absorption is required [1]. For such applications, isopsoralen (0.58 nmol/mg) or 8-MOP (0.47 nmol/mg) would provide superior skin bioavailability, unless psoralidin's retention in skin without systemic penetration is specifically desired for localized effect without systemic exposure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psoralidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.